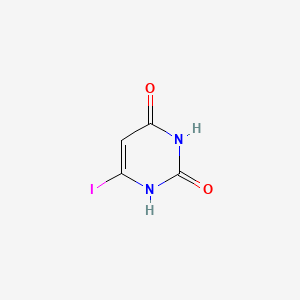

6-Iodouracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZHGYKGYWHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195389 | |

| Record name | 6-Iodouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-94-7 | |

| Record name | 6-Iodouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4269-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Iodouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 6-Iodouracil from Orotic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Iodouracil is a pivotal synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, including antiviral and antitumoral drugs.[1][2] Its utility stems from the strategic placement of the iodine atom at the C6 position, which allows for a variety of subsequent cross-coupling reactions to introduce molecular diversity. This guide provides an in-depth, technically-grounded protocol for the synthesis of this compound, starting from the abundant and economically viable precursor, orotic acid (also known as uracil-6-carboxylic acid).[3][4]

The presented synthetic strategy addresses the primary chemical challenge: the inherent electronic preference of the uracil ring for electrophilic substitution at the C5 position.[5][6] To achieve the desired C6-iodination, a two-step sequence is employed:

-

Thermal Decarboxylation: Orotic acid is first efficiently converted to uracil.

-

Regioselective Iodination: A directed metallation approach is utilized to deprotonate the C6 position of uracil selectively, followed by quenching with an electrophilic iodine source to yield the target this compound.

This document elucidates the mechanistic rationale behind each step, provides detailed, field-tested experimental protocols, and outlines the necessary characterization techniques to ensure the synthesis of a high-purity final product.

Strategic Overview: The Synthetic Pathway

The conversion of orotic acid to this compound is a tale of overcoming the natural reactivity of the pyrimidine ring. Direct iodination of orotic acid or its decarboxylated product, uracil, using standard electrophilic methods (e.g., I₂ with an oxidizing agent) would overwhelmingly yield the 5-iodo isomer due to the electronic nature of the C5-C6 double bond.[6][7] Therefore, a more nuanced strategy is required.

The chosen pathway hinges on transforming the C6-position from a site of low electrophilic reactivity into a nucleophilic center. This is achieved through a two-step process, as visualized in the workflow below.

Caption: Overall synthetic workflow from orotic acid to this compound.

Step 1: Thermal Decarboxylation of Orotic Acid

Mechanistic Rationale

Orotic acid is a vinylogous β-keto acid. This structural feature facilitates decarboxylation upon heating, as it can proceed through a stable cyclic transition state, similar to the decarboxylation of β-keto acids, to yield the enol form of uracil, which then tautomerizes to the more stable keto form. This process is typically clean and high-yielding, avoiding the need for complex reagents.

Detailed Experimental Protocol

Objective: To synthesize uracil via the thermal decarboxylation of orotic acid.

Materials:

-

Orotic acid (156.1 g/mol )

-

High-boiling point solvent (e.g., Dowtherm A, Mineral Oil, or Quinoline)

-

Sand bath or heating mantle with a temperature controller

-

Round-bottom flask equipped with a condenser and a gas outlet

Procedure:

-

Setup: In a fume hood, place 10 g (0.064 mol) of orotic acid into a 250 mL round-bottom flask. Add approximately 50 mL of quinoline or another high-boiling solvent.

-

Heating: Heat the mixture using a heating mantle or sand bath to 250-260 °C. The reaction will be accompanied by the evolution of CO₂ gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. As it cools, uracil will precipitate out of the solvent.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the crude product thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling reaction solvent, followed by a wash with ethanol.

-

Drying: Dry the resulting white powder under vacuum to yield pure uracil.

Expected Results & Characterization

This protocol provides a reliable method for producing uracil, a necessary intermediate for the subsequent iodination step.

| Parameter | Expected Value |

| Product | Uracil |

| Appearance | White crystalline solid |

| Yield | 85-95% |

| Melting Point | 335 °C (decomposes) |

| Key NMR Signal | ¹H NMR (DMSO-d₆): δ ~5.5 (d, 1H), ~7.5 (d, 1H) |

Step 2: Regioselective C6-Iodination of Uracil

Mechanistic Rationale: Directed Metallation

As established, the C5 position of uracil is the kinetically favored site for electrophilic attack. To force iodination at the C6 position, we must reverse its polarity. This is achieved through a directed deprotonation (metallation) using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA).

The N1 and N3 protons of uracil are the most acidic and will be deprotonated first. A third equivalent of base is then required to deprotonate the C6 position, which is significantly less acidic. This generates a carbanion at C6. This highly reactive, nucleophilic species can then be "quenched" with an electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), to install the iodine atom precisely at the desired location.

Caption: Mechanism of C6-iodination via directed lithiation.

Detailed Experimental Protocol

Objective: To synthesize this compound via regioselective lithiation and iodination of uracil.

Materials & Reagents:

-

Uracil (112.09 g/mol )

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (101.19 g/mol )

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂), (253.81 g/mol )

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate and brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with Argon or Nitrogen)

Procedure:

-

LDA Preparation (In situ): In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (3.3 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (3.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Uracil Addition: Dissolve uracil (1.0 eq.) in a separate flask with anhydrous THF. This may require gentle warming and will form a suspension. Transfer this suspension slowly via cannula to the cold LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Iodination (Quench): Dissolve iodine (I₂) (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 2 hours at -78 °C.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| Uracil | 1.0 | Substrate |

| Diisopropylamine | 3.3 | Precursor for LDA base |

| n-Butyllithium | 3.1 | Strong base for deprotonation |

| Iodine (I₂) | 1.2 | Electrophilic iodine source |

| Product | This compound | |

| Appearance | Off-white to pale yellow solid | |

| Yield | 50-70% (unoptimized) | |

| Molecular Weight | 237.98 g/mol [8] |

Conclusion

The synthesis of this compound from orotic acid is a prime example of strategic chemical manipulation to achieve a non-intuitive outcome. By combining a straightforward thermal decarboxylation with a regioselective directed metallation-iodination sequence, this guide provides a robust and reproducible pathway to a valuable building block for drug discovery. The principles outlined herein—particularly the reversal of electronic reactivity through organometallic intermediates—are broadly applicable across heterocyclic chemistry, empowering researchers to access novel chemical space.

References

- Hu, X., Li, H., & Liang, W. (2006). Reaction Mechanism of Uracil Bromination by HBrO: A New Way To Generate the Enol−Keto Form of 5-Bromouracil. The Journal of Physical Chemistry A, 110(38), 11188-11193. [Link]

- Sels, B. F., De Vos, D. E., & Jacobs, P. A. (Year). Use of... The electrophilic iodination with 131I of N1-substituted uracils using chloramine-T as oxidant. The International Journal of Applied Radiation and Isotopes, 32(3), 176-178. [Link]

- Baishixing Co.,Ltd. (2025).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.).

- Semantic Scholar. (2014). A facile synthesis of 5-Iodo-6-substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). [Link]

- Wikipedia. (n.d.). Orotic acid. [Link]

- CONICET. (n.d.).

- PubMed. (n.d.). Direct electrophilic iodination of 2-thiouracil using Iodo-Gen. [Link]

- ResearchGate. (2025). Uracil as a Target for Nucleophilic and Electrophilic Reagents. [Link]

- PubChem. (n.d.). This compound. [Link]

- PubMed. (n.d.). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. [Link]

- ResearchGate. (2025).

Sources

- 1. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orotic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 8. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Iodouracil: A Technical Guide to Its Discovery, Synthesis, and Application

Introduction: The Uracil Scaffold and the Dawn of Antimetabolites

Uracil, a fundamental pyrimidine nucleobase of RNA, has long been a focal point in medicinal chemistry.[1] The mid-20th century witnessed a surge in the strategic modification of such essential biomolecules to create antagonists, or "antimetabolites," capable of disrupting pathological processes at the cellular level. The introduction of a halogen atom onto the uracil ring proved to be a particularly fruitful strategy, leading to compounds like 5-Fluorouracil, a cornerstone of cancer chemotherapy.[1]

While the C5 position of uracil is more susceptible to electrophilic substitution, functionalization at the C6 position unlocked a different vector for chemical modification, creating a distinct class of derivatives with unique biological profiles.[2] This guide provides an in-depth examination of 6-Iodouracil, a pivotal yet often overlooked intermediate. We will explore its historical context, foundational synthesis, physicochemical characteristics, and its critical role as a versatile building block in the development of novel therapeutic agents.

Chapter 1: The Genesis of a Key Intermediate: A Historical Perspective

Pinpointing the exact first synthesis of this compound is challenging, as its discovery is intertwined with the broader exploration of pyrimidine chemistry in the 1940s and 1950s. Research from this era, such as the 1948 synthesis of 6-substituted-2-thiouracils, highlights an intense focus on modifying the C6 position to generate compounds with potential biological activity.[3]

The primary synthetic challenge lies in the inherent reactivity of the uracil ring. The C5 position is electron-rich and readily undergoes electrophilic attack, making direct iodination at C6 inefficient. Therefore, early chemists logically turned to indirect methods. The most plausible historical route to 6-halouracils involved starting with a precursor already functionalized at the C6 position, such as uracil-6-carboxylic acid (orotic acid), or by building the ring from acyclic precursors. The development of robust methods to synthesize 6-chlorouracil provided the most critical stepping stone, establishing it as a common precursor for other 6-substituted analogs, including this compound.[4][5]

Chapter 2: Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis. This compound is a stable, solid material under standard laboratory conditions, but its characteristics dictate handling, storage, and reaction parameters.

| Property | Value | Source(s) |

| IUPAC Name | 6-iodo-1H-pyrimidine-2,4-dione | [6] |

| CAS Number | 4269-94-7 | [6] |

| Molecular Formula | C₄H₃IN₂O₂ | [6] |

| Molecular Weight | 237.98 g/mol | [6] |

| Appearance | White to yellow solid | |

| Predicted Density | 2.39 ± 0.1 g/cm³ | |

| Predicted pKa | 6.32 ± 0.10 | |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | |

| InChIKey | KSLZHGYKGYWHOO-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=C(NC(=O)NC1=O)I | [6] |

Chapter 3: Foundational Synthesis of this compound

The most logical and field-proven pathway to this compound does not involve direct iodination of uracil but rather a two-step sequence starting from a more readily available precursor. This approach leverages the robust chemistry of 6-chlorouracil and a classic halogen exchange reaction.

Experimental Protocol: A Two-Step Approach

Step A: Synthesis of 6-Chlorouracil from Orotic Acid

Causality: This protocol begins with orotic acid (uracil-6-carboxylic acid), an inexpensive and commercially available starting material. The carboxylic acid group is first converted into a more reactive acid chloride, which is subsequently displaced to form a hydroxyl group that tautomerizes to the more stable ketone. The key transformation involves chlorination using a powerful agent like phosphorus oxychloride (POCl₃), which converts the pyrimidine dione into the desired 6-chloro derivative.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), combine orotic acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).

-

Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

-

Isolation: The crude 6-chlorouracil will precipitate from the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove phosphoric acid byproducts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step B: Halogen Exchange via Finkelstein Reaction to Yield this compound

Causality: This step is a classic example of the Finkelstein reaction, a nucleophilic substitution (SN2-type) process for preparing alkyl or aryl iodides.[7][8] Although vinyl halides are typically less reactive in SN2 reactions, the reaction at the C6 position of the pyrimidine ring proceeds under forcing conditions. The reaction is driven to completion by Le Châtelier's principle. Sodium iodide (NaI) is soluble in the acetone solvent, while the sodium chloride (NaCl) byproduct is not, causing it to precipitate and drive the equilibrium towards the formation of this compound.[9]

-

Reaction Setup: To a solution of 6-chlorouracil (1 equivalent) in dry acetone, add a molar excess of sodium iodide (NaI, ~3-5 equivalents).

-

Halogen Exchange: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by observing the formation of a white precipitate (NaCl) and by TLC/LCMS analysis.

-

Isolation: After cooling to room temperature, remove the precipitated NaCl by filtration. Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic utility of this compound as a key intermediate.

Chapter 5: Biological Significance of the 6-Substituted Uracil Scaffold

The importance of this compound is ultimately realized in the biological activities of the compounds it helps to create. By providing synthetic access to a wide range of 6-substituted uracils, it has facilitated the discovery of potent agents across multiple therapeutic areas.

-

Antiviral Agents: Derivatives bearing specific side chains at the C6 position have shown significant activity against viruses, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. [4]* Anticancer Agents: The uracil scaffold is a well-established pharmacophore in oncology. Modifications at C6 have led to compounds with cytotoxic activity against various cancer cell lines, including leukemia. [10][11]* Enzyme Inhibitors: 6-Anilino-2-thiouracils, which can be synthesized from 6-halouracil precursors, are potent inhibitors of iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism. [3]This highlights the potential for developing drugs for endocrine disorders.

-

Antimicrobial Agents: Certain 6-aryl thiouracils have demonstrated promising antibacterial and antifungal activity, offering potential new leads in the fight against infectious diseases. [10] In each of these cases, this compound serves as an enabling, though transient, component in the synthetic pathway, underscoring the critical role of versatile intermediates in modern drug discovery.

Conclusion

This compound represents more than just another halogenated heterocycle; it is a testament to the ingenuity of synthetic strategy. Born from an era of intense exploration in pyrimidine chemistry, its true value was not as an end-product but as a key that unlocks a vast chemical space. The foundational synthesis, likely proceeding through the more common 6-chlorouracil intermediate via a Finkelstein reaction, provides a reliable route to this valuable compound. Its primary application as a versatile precursor for C6 functionalization has enabled researchers to construct complex molecular architectures and probe a wide range of biological targets, leading to significant advances in the fields of antiviral, anticancer, and enzyme inhibitor research. For any scientist working in drug development, understanding the history and utility of such foundational building blocks is essential for designing the next generation of therapeutics.

References

- Bardagí, J. I., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.

- Novikov, M. S., & Geisman, A. N. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49, 1537–1564.

- (n.d.). Finkelstein reaction. Wikipedia.

- (n.d.). Finkelstein Reaction. BYJU'S.

- (n.d.). Finkelstein Reaction. SATHEE.

- Wang, G., & Seela, F. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917–2919.

- (n.d.). Finkelstein Reaction. Organic Chemistry Portal.

- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2016). A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules, 21(9), 1228.

- Schische, F., Obst, L. M., & Beilstein, O. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 259–267.

- Rokos, H., & Cahnmann, H. J. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 28(11), 1692–1694.

- Abdel-Gawad, H., Al-Shedoukhy, A., & El-Gazzar, A. R. B. A. (2020). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 10(4), 169-195.

- (n.d.). Uracil as a Target for Nucleophilic and Electrophilic Reagents. ResearchGate.

- (n.d.). Search Results. Beilstein Journals.

- Olah, G. A. (1989). Process for the iodination of hydroxyaromatic and aminoaromatic compounds. Google Patents.

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-368.

- Labet, V., et al. (2020). Intramolecular Michael Additions in Uridine Derivatives: Isolation of the Labile 5′O-C6 Cyclonucleoside. ACS Omega, 5(38), 24458–24465.

- Ueda, T., et al. (1980). Halogenation of 6-O-cyclouracil Nucleosides. Nucleic Acids Symposium Series, (8), s45-s47.

- Juliá, F., & Leonori, D. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1166–1173.

- Takenaga, N., et al. (2021). Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021.

- (n.d.). This compound. PubChem.

- (n.d.). In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate.

- El-Gazzar, A. R. B. A., et al. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103517.

- Nuevo, M., et al. (2010). Mechanism for the abiotic synthesis of uracil via UV-induced oxidation of pyrimidine in pure H2O ices under astrophysical conditions. The Journal of Chemical Physics, 133(1), 014501.

- Mourier, N., et al. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(10), 1457–1462.

- El-Sayed, N. N. E., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(3), 1735-1763.

- Melikyan, G. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

Sources

- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 10. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 11. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Iodouracil: Chemical Structure, Bonding, and Synthetic Protocols

Abstract: This technical guide provides a comprehensive examination of 6-Iodouracil, a halogenated derivative of the pyrimidine nucleobase, uracil. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's intricate structural features, with a particular focus on the interplay between covalent, hydrogen, and halogen bonding. We explore its tautomeric forms, spectroscopic signatures for characterization, and detailed synthetic methodologies. Furthermore, this guide discusses the reactivity of this compound and its applications as a versatile precursor in organic synthesis and its emerging role in supramolecular chemistry and drug design. The content synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource.

Molecular Architecture and Intermolecular Forces

The unique physicochemical properties and biological potential of this compound stem directly from its molecular structure and the non-covalent interactions it can form.

Covalent Framework and Nomenclature

This compound is an organoiodine compound with the chemical formula C₄H₃IN₂O₂.[1][2] Its systematic IUPAC name is 6-iodo-1H-pyrimidine-2,4-dione.[1] The core structure consists of a pyrimidine ring, which is a six-membered heterocycle containing two nitrogen atoms, substituted with two keto groups at positions 2 and 4, and an iodine atom at position 6.

Figure 1: Chemical structure of this compound (diketo tautomer).

Tautomerism: The Diketo-Enol Equilibrium

Like uracil itself, this compound can exist in different tautomeric forms resulting from proton transfer reactions.[3][4] While several keto-enol and di-enol forms are theoretically possible, the diketo form (pyrimidine-2,4(1H,3H)-dione) is the most stable and predominant tautomer in both solid and solution phases.[4] The stability of the diketo form is crucial for its role in forming specific hydrogen bond patterns, analogous to those observed in nucleic acids.

The Significance of Non-Covalent Interactions

While the covalent structure defines the molecule, its behavior in condensed phases and its utility in crystal engineering are governed by non-covalent forces.

X-ray diffraction studies reveal that this compound molecules in the solid state form centrosymmetric dimers through hydrogen bonds.[5] These interactions occur via an R²₂(8) motif, where the N3-H group of one molecule acts as a hydrogen bond donor to the C4=O (ketone) oxygen of a neighboring molecule.[5] These primary dimers are further connected into larger assemblies by stronger N1-H···O2 hydrogen bonds, creating a robust, hydrogen-bonded network.[5]

A defining feature of this compound is its ability to participate in halogen bonding (XB). This non-covalent interaction occurs between the electrophilic region on the iodine atom (termed a σ-hole) and a nucleophilic site on an adjacent molecule.[6][7] In the crystal structure of this compound, the iodine atom acts as a halogen bond donor, forming a C-I···O interaction with the urea carbonyl oxygen (C2=O) of a neighboring molecule.[5]

This interaction, while weaker than the primary hydrogen bonds, is highly directional and plays a critical role in determining the overall crystal packing.[5] Among 6-halouracils, the halogen bond in this compound is the strongest, exhibiting the largest reduction (13%) in the sum of the van der Waals radii for the interacting atoms.[5] This property makes this compound a valuable building block in supramolecular chemistry for the rational design of cocrystals.[8]

Figure 2: Intermolecular hydrogen and halogen bonding in this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for confirming the identity and purity of this compound.

Physical Properties

The key physical properties of this compound are summarized below. As a solid, it requires specific storage conditions to ensure long-term stability.

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂O₂ | [1][9] |

| Molecular Weight | 237.98 g/mol | [1][2] |

| Appearance | White to yellow solid | [10] |

| Predicted Density | 2.39 ± 0.1 g/cm³ | [10][11] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [9][10] |

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint for the molecule, allowing for unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three distinct signals in a deuterated solvent like DMSO-d₆. Two broad singlets at lower field correspond to the N1-H and N3-H protons. A sharp singlet at higher field corresponds to the C5-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and iodo groups.

-

¹³C NMR: Four signals are expected for the four carbon atoms of the pyrimidine ring. The two carbonyl carbons (C2 and C4) will appear at the lowest field (deshielded). The C6 carbon, bonded to iodine, will be significantly shielded due to the "heavy atom effect", while the C5 carbon will appear at a higher field.

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include strong C=O stretching bands for the ketone groups, N-H stretching bands, and C-I stretching vibrations at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

| Spectroscopy | Expected Key Signals / Features |

| ¹H NMR | ~11-12 ppm (N-H protons, broad), ~6-7 ppm (C5-H proton, singlet) |

| ¹³C NMR | ~160-170 ppm (C=O), ~140-150 ppm (C5), ~80-90 ppm (C6, shielded by I) |

| IR (cm⁻¹) | 3100-3300 (N-H stretch), 1650-1750 (C=O stretch, strong) |

| MS (m/z) | Molecular ion peak at ~238, characteristic isotopic pattern |

Synthesis and Reactivity

This compound serves as a valuable synthetic intermediate. Its preparation requires controlled halogenation of a uracil precursor.

Synthetic Methodology: Iodination of Uracil

While various methods exist for the synthesis of substituted uracils, a common approach involves the direct electrophilic iodination of uracil or a protected derivative. The following protocol is a representative procedure based on established methods for halogenating pyrimidine rings.[12]

Objective: To synthesize this compound from Uracil.

Materials:

-

Uracil

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

Saturated sodium thiosulfate solution

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Uracil (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

-

Reagent Addition: Carefully add N-Iodosuccinimide (NIS, 1.1 eq) to the suspension.

-

Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 0.2 eq) to the reaction mixture. The causality here is that TFA acts as a catalyst, activating the NIS to generate a more potent electrophilic iodine species for the substitution reaction at the electron-rich C6 position of the uracil ring.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine) and brine. This self-validating step is confirmed by the disappearance of the characteristic iodine color.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to established values.

Figure 3: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions.[9][10] The C-I bond is the most reactive site for nucleophilic substitution and cross-coupling reactions, making it an excellent precursor for introducing a wide variety of functional groups at the C6 position.

A noteworthy aspect of its chemistry is observed in its nucleoside form. Studies have shown that 6-iodo-2'-deoxyuridine is highly unstable in aqueous solutions, undergoing rapid hydrolysis of the N-glycosidic bond to release this compound.[13][14] This instability contrasts with the relative stability of 5-iodo-2'-deoxyuridine, highlighting the profound impact of the halogen's position on the molecule's properties.[13]

Applications in Research and Development

The unique structural features of this compound make it a molecule of significant interest in several scientific domains.

-

Synthetic Intermediate: Its primary application is as a versatile building block. The reactive C-I bond allows for the synthesis of a diverse library of 6-substituted uracil derivatives through reactions like Suzuki, Sonogashira, and Stille cross-couplings. These derivatives are widely explored for various therapeutic applications.[15]

-

Medicinal Chemistry: Uracil derivatives are a cornerstone of medicinal chemistry, with applications as anticancer and antiviral agents.[16][17] 6-substituted uracils, synthesized from this compound, have been investigated as inhibitors of various enzymes, including iodothyronine deiodinase.[18]

-

Supramolecular Chemistry: The ability of this compound to form robust and predictable halogen bonds makes it an attractive component for crystal engineering.[5] It can be used to construct complex, self-assembled supramolecular architectures and cocrystals with tailored physical properties.[8]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a molecule defined by a sophisticated interplay of covalent and non-covalent forces. Its structure is dominated by the stable diketo tautomer, which engages in extensive hydrogen bonding. Critically, the iodine at the C6 position enables directional halogen bonding, a feature that is increasingly harnessed in crystal engineering. While its primary utility lies in its role as a reactive intermediate for the synthesis of diverse 6-substituted pyrimidines for drug discovery, its own structural and bonding characteristics make it a compelling subject for fundamental chemical research. This guide has provided a framework for understanding, synthesizing, and characterizing this important molecule, offering a foundation for its continued exploration in science and technology.

References

- Arcinu, M., et al. (2017).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96083, this compound. PubChem. [Link]

- AbacipharmTech. This compound. AbacipharmTech. [Link]

- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.

- Kumar, V., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science. [Link]

- NIST. 5-Iodouracil. NIST WebBook. [Link]

- Cody, V., et al. (1987). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. PubMed. [Link]

- SchMühle, S. A., et al. (2016).

- Friščić, T., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals.

- Ebrahimi, A., et al. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers.

- The Journal of Physical Chemistry. Keto-enol tautomer of uracil and thymine. The Journal of Physical Chemistry. [Link]

- Rissanen, K., et al. (2013). Halogen and Hydrogen Bonded Complexes of 5-Iodouracil. Crystal Growth & Design. [Link]

- Les, A., et al. (2002). Theoretical Study of Tautomeric Forms of Uracil. 1. Relative Order of Stabilities and Their Relation to Proton Affin. Journal of Physical Chemistry A. [Link]

- Esteves, V., et al. (2018). Tautomerism of uracil and related compounds: A mass spectrometry study. PubMed. [Link]

- Auffinger, P., et al. (2004). Halogen bonds in biological molecules.

- Khan, W., et al. (2013). A Facile Synthesis of 5-Iodo-6-Substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid). Semantic Scholar. [Link]

- ACS Publications. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]

- Golubyatnikova, T. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]

- Google Patents. 6-Aminouracil derivatives.

- DNAmod. 5-iodouracil. DNAmod. [Link]

- Pudhom, K., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- All 'bout Chemistry. (2020). Tautomerism; Types & Stability of Tautomers. YouTube. [Link]

- Al-Ostath, A., et al. (2023). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]

- University of Massachusetts Boston. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. UMass Boston ScholarWorks. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69672, 5-Iodouracil. PubChem. [Link]

- Achmad, S. A., et al. (1996).

- Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.

- Nizhenkovska, I., et al. (2018).

- ResearchGate. (2024). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.

Sources

- 1. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abacipharma.com [abacipharma.com]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijres.org [ijres.org]

- 7. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4269-94-7|this compound|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 4269-94-7 [amp.chemicalbook.com]

- 11. This compound CAS#: 4269-94-7 [m.chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US3923807A - 6-Aminouracil derivatives - Google Patents [patents.google.com]

- 16. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchtrends.net [researchtrends.net]

- 18. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Iodouracil

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and characterization of 6-Iodouracil (C₄H₃IN₂O₂). As a key intermediate in medicinal chemistry and a compound of interest in photochemical studies, rigorous analytical verification of its structure and purity is paramount.[1][2] This document moves beyond mere procedural outlines to delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an iodine atom at the C6 position significantly alters the molecule's electronic properties and reactivity, making it a valuable synthon for creating more complex C6-substituted uracil derivatives.[1][2] Its potential use in photodynamic therapy and as a radiosensitizer further underscores the need for precise analytical characterization.[3] Spectroscopic analysis provides the definitive fingerprint required to confirm its identity, assess purity, and understand its chemical behavior.

The foundational structure of this compound, with its IUPAC name 6-iodo-1H-pyrimidine-2,4-dione, serves as the basis for all subsequent spectroscopic interpretation.[4]

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: In this compound, the ¹H NMR spectrum is expected to be relatively simple, which is in itself a key verification point. The primary signals of interest are the vinyl proton at the C5 position and the two N-H protons. The chemical shift of the C5-H is influenced by the electronegativity of the adjacent iodine atom and the overall aromaticity of the pyrimidine ring. The N-H protons are exchangeable and their visibility and chemical shift can be highly dependent on the solvent, concentration, and water content. Using a polar aprotic solvent like DMSO-d₆ is often preferred as it slows down the proton exchange rate, allowing for the observation of the N-H signals as distinct, often broad, singlets.[5]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H protons.[6]

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. A total of 16-64 scans are typically sufficient.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Reference the spectrum to the TMS signal.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, four distinct signals are expected. The two carbonyl carbons (C2 and C4) will appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The C6 carbon, directly bonded to the highly electronegative iodine, will also be shifted downfield, while the C5 carbon will be the most upfield of the ring carbons. The specific chemical shifts are diagnostic and confirm the substitution pattern.[7]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled spectrum. A significantly higher number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is recommended, especially for the quaternary carbonyl carbons.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts for this compound based on analysis of related uracil derivatives and known substituent effects.[5][7]

| Analysis | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | C5-H | ~ 6.0 - 6.5 | Singlet (s) | Vinyl proton. |

| N1-H | ~ 11.0 - 11.5 | Broad Singlet | Exchangeable with D₂O; position is solvent and concentration dependent. | |

| N3-H | ~ 11.0 - 11.5 | Broad Singlet | Exchangeable with D₂O; often overlaps with N1-H. | |

| ¹³C NMR | C2 | ~ 150 - 152 | Singlet | Carbonyl carbon. |

| C4 | ~ 163 - 165 | Singlet | Carbonyl carbon. | |

| C5 | ~ 95 - 100 | Singlet | Vinylic carbon. | |

| C6 | ~ 155 - 160 | Singlet | Carbon bearing the iodine atom; significantly deshielded. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The monoisotopic mass is a precise physical constant that provides a high degree of confidence in the compound's identity.[4] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula (C₄H₃IN₂O₂).

Figure 2: Workflow for LC-MS Analysis of this compound.

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

-

Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system equipped with a C18 column to ensure purity before mass analysis. Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Ionization: Use an ESI source in positive ion mode. Key parameters include a capillary voltage of ~3.5 kV, a source temperature of ~120 °C, and a desolvation gas flow of ~600 L/hr.

-

Mass Analysis: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode to acquire data over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition and compare it to the theoretical value.

Summary of Expected Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂O₂ | [4] |

| Molecular Weight | 237.98 g/mol | [4] |

| Theoretical Monoisotopic Mass | 237.92392 Da | [4] |

| Expected Ion (ESI+) | [M+H]⁺ | |

| Expected m/z (ESI+) | 238.93120 | |

| Expected Ion (ESI-) | [M-H]⁻ | |

| Expected m/z (ESI-) | 236.91664 |

Vibrational (Infrared) Spectroscopy: Functional Group Identification

Expertise & Rationale: Infrared (IR) spectroscopy probes the vibrational modes of a molecule's functional groups. It is an excellent, rapid technique for confirming the presence of key structural features. In this compound, the most prominent absorptions will be from the N-H and C=O stretching vibrations. The two carbonyl groups (C=O) will give rise to strong, sharp bands in the 1650-1750 cm⁻¹ region.[8] The N-H stretching of the amide-like structure will appear as a broad band above 3000 cm⁻¹. The C=C double bond stretch within the ring and the C-I stretch (typically in the far-IR region, 500-600 cm⁻¹) provide further corroborating evidence.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an ATR accessory. No further preparation is needed, making this the method of choice for its speed and simplicity.

-

Background Scan: With the ATR crystal clean, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare them to expected values.

Summary of Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3300 | Medium, Broad | N-H Stretch | Amide (Lactam) |

| 1650 - 1750 | Strong, Sharp | C=O Stretch | Amide (Lactam) |

| ~1640 | Medium | C=C Stretch | Alkene |

| 500 - 600 | Medium-Weak | C-I Stretch | Iodoalkene |

UV-Visible Spectroscopy: Probing the Electronic Structure

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrimidine ring in this compound is expected to exhibit strong absorption in the UV region, typically corresponding to π → π* transitions. The presence of lone pairs on the oxygen and nitrogen atoms also allows for weaker n → π* transitions. The position of the maximum absorbance (λmax) is a characteristic property that can be used for quantitative analysis (e.g., via the Beer-Lambert law) and to study interactions with other molecules. The photochemistry of iodouracils is directly linked to their UV absorption properties.[1][10][11]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or water.

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a working solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction) across the desired wavelength range.

-

Measurement: Replace the solvent with the sample solution in the cuvette and scan the absorbance from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Electronic Transition | Notes |

| Ethanol | ~ 260 - 280 nm | π → π* | The exact maximum can be influenced by solvent polarity and pH. |

Integrated Analytical Workflow and Conclusion

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. The workflow begins with MS to confirm the molecular formula, proceeds to NMR for definitive structural mapping, and is supported by IR and UV-Vis for functional group confirmation and electronic characterization.

Figure 3: Integrated Spectroscopic Workflow for this compound.

References

- Saito, I., Ikehira, H., & Matsuura, T. (1986). Photochemistry of 5- and 6-iodouracils in the presence of allylsilanes and alkenes. A convenient route to C5- and C6-substituted uracils. The Journal of Organic Chemistry, 51(26), 5148–5154. [Link]

- LookChem. (n.d.). Photochemistry of 5- and 6-Iodouracils in the Presence of Allylsilanes and Alkenes. A Convenient Route to C5- and C6-Substituted Uracils.

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-372. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96083, this compound.

- Falkiewicz, K., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2537–2547. [Link]

- Rupp, W. D., & Prusoff, W. H. (1965). Photochemistry of iodouracil. II. Effects of sulfur compounds, ethanol and oxygen.

- Lin, C.-Y., et al. (2017). Photoinduced C—I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics, 146(2), 024305. [Link]

- Ellis, A. J., & Still, I. W. J. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Canadian Journal of Chemistry, 53(8), 1149-1154. [Link]

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Calgary Chemistry Department: [Link]

- Pleshkova, A. P., et al. (2014). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1332-1339. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rjpbcs.com [rjpbcs.com]

- 10. PHOTOCHEMISTRY OF IODOURACIL. II. EFFECTS OF SULFUR COMPOUNDS, ETHANOL AND OXYGEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

A Quantum Chemical Investigation of 6-Iodouracil: A Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 6-Iodouracil, a molecule of significant interest in cancer therapy due to its potential as a radiosensitizer. We delve into the theoretical underpinnings of computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering a rationale for their selection in the context of halogenated nucleobases. A detailed, step-by-step protocol for performing these calculations is presented, aimed at researchers, scientists, and drug development professionals. The guide covers essential calculations, including geometry optimization, vibrational analysis, electronic structure analysis, and the simulation of spectroscopic properties. Furthermore, we discuss the interpretation of the resulting data, with a focus on elucidating the mechanisms of radiosensitization at a molecular level. By bridging quantum chemical theory with practical application, this guide aims to empower researchers to leverage computational tools in the design and development of more effective cancer therapeutics.

Introduction: The Significance of this compound as a Radiosensitizer

The Challenge of Enhancing Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to damage the DNA of cancer cells and induce cell death. However, the efficacy of radiotherapy can be limited by factors such as tumor hypoxia and the inherent radioresistance of some cancer cells. To overcome these challenges, there is a continued search for radiosensitizing agents—compounds that can make cancer cells more susceptible to the damaging effects of radiation.

This compound: A Promising Candidate

Halogenated pyrimidines, such as this compound, have emerged as a promising class of radiosensitizers.[1] These molecules are structurally similar to the natural DNA bases and can be incorporated into the DNA of proliferating cancer cells. The presence of a heavy halogen atom like iodine is thought to enhance the local absorption of radiation and promote DNA damage. Previous computational studies have suggested that 6-iodo-2'-deoxyuridine (6IdU), a derivative of this compound, could be a more effective radiosensitizer than its 5-iodosubstituted counterpart.[2][3][4]

The Role of Quantum Chemistry in Unraveling Radiosensitization Mechanisms

Understanding the precise mechanisms by which this compound enhances radiosensitivity is crucial for its clinical development. Quantum chemical calculations offer a powerful lens through which to investigate the electronic structure and reactivity of this molecule at a subatomic level. These computational methods can provide insights into:

-

Molecular Geometry and Stability: Determining the most stable three-dimensional structure of this compound.

-

Electronic Properties: Analyzing the distribution of electrons and identifying regions of the molecule that are susceptible to chemical reactions.

-

Spectroscopic Properties: Predicting how the molecule will interact with light, which is essential for understanding its behavior under irradiation.

-

Dissociative Electron Attachment (DEA): A key process in radiosensitization where low-energy electrons, abundantly produced during radiotherapy, are captured by the radiosensitizer, leading to its fragmentation and the generation of reactive species that can damage DNA.[5][6]

Theoretical Foundations and Computational Strategy

The "Why": Justifying the Computational Approach

The behavior of molecules is governed by the laws of quantum mechanics. Quantum chemical calculations solve the Schrödinger equation (or its relativistic equivalent) for a given molecule to determine its electronic structure and properties. For a molecule like this compound, these calculations are indispensable for understanding its radiosensitizing action, which is fundamentally an electronic process.

The "How": Selecting the Right Tools for the Job

A variety of quantum chemical methods are available, each with its own balance of accuracy and computational cost. For a molecule of the size and complexity of this compound, the following methods are particularly well-suited.

DFT is a workhorse of modern computational chemistry, offering a good compromise between accuracy and computational efficiency.[7] It is well-suited for calculating the ground-state properties of molecules, such as their optimized geometry, vibrational frequencies, and electronic structure. The choice of the functional and basis set is critical for obtaining reliable results. For halogenated systems, hybrid functionals like B3LYP or CAM-B3LYP are often employed.[2][8][9]

To understand how this compound interacts with radiation, it is necessary to study its electronically excited states. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and the simulation of UV-Vis absorption spectra.[10] This information is crucial for predicting the photophysical and photochemical behavior of the molecule.

For benchmark calculations or when very high accuracy is required, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used. While more computationally expensive than DFT, these methods can provide a valuable reference for validating the results obtained with more approximate methods.

Workflow for a Comprehensive Quantum Chemical Analysis

A systematic approach is essential for a thorough computational investigation of this compound. The following workflow outlines the key steps involved.

Caption: A typical workflow for the quantum chemical analysis of this compound.

Step-by-Step Protocol: Quantum Chemical Calculations for this compound

The following protocol provides a detailed guide for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Step 1: Molecular Structure Optimization

-

Input Structure: Begin by creating an initial 3D structure of this compound. This can be done using a molecular builder or by obtaining coordinates from a database like PubChem.[11]

-

Method Selection: Choose a suitable DFT functional and basis set. A common choice is the B3LYP functional with a 6-311++G(d,p) basis set for the lighter atoms (C, H, N, O) and a basis set with effective core potentials (e.g., LANL2DZ) for the iodine atom.

-

Calculation Type: Perform a geometry optimization calculation to find the minimum energy structure of the molecule.

-

Convergence Criteria: Ensure that the optimization converges to a true minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

-

Calculation Type: Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

Verification of Minimum: Confirm that the optimized structure is a true minimum by checking for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point or a transition state.

-

Thermochemical Data: The frequency calculation also provides important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Electronic Structure and Frontier Molecular Orbital Analysis

-

Wavefunction Analysis: Analyze the converged wavefunction from the geometry optimization to obtain information about the electronic structure.

-

Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their spatial distribution are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[12]

Step 4: Simulating UV-Vis Absorption Spectra with TD-DFT

-

Calculation Type: Perform a TD-DFT calculation on the optimized geometry to calculate the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

-

Number of States: Request a sufficient number of excited states to cover the energy range of interest.

-

Spectrum Generation: Use the calculated excitation energies and oscillator strengths to generate a simulated UV-Vis absorption spectrum.

Step 5: Investigating Electron Attachment and Dissociation

-

Anion Calculation: Perform a geometry optimization and frequency calculation for the this compound anion to determine its stability.

-

Dissociation Pathway: Investigate the potential energy surface for the dissociation of the C-I bond upon electron attachment. This can be done by performing a relaxed scan along the C-I bond coordinate.

-

Transition State Search: Locate the transition state for the C-I bond cleavage to determine the activation energy for this process.

Data Interpretation and Analysis: From Numbers to Insights

The output of quantum chemical calculations is a wealth of numerical data. The key is to translate this data into meaningful chemical and biological insights.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C6-I | Value | ||

| N1-C2 | Value | ||

| C4-C5 | Value | ||

| C5-C6-I | Value | ||

| N1-C2-N3 | Value | ||

| C2-N3-C4-C5 |

(Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.)

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | Value | Value |

| N-H stretch | Value | Value |

| C-I stretch | Value | Value |

(Note: The values in this table are placeholders. Experimental data would be sourced from spectroscopic studies.)

Figure 1: Frontier Molecular Orbitals (HOMO and LUMO) of this compound

(A visualization of the HOMO and LUMO would be presented here, generated using molecular visualization software. The caption would describe the localization of these orbitals on the molecule.)

Table 3: Calculated Electronic Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

(Note: The values in this table are placeholders and would be populated with the results from the TD-DFT calculations.)

The Radiosensitization Mechanism: A Quantum Chemical Perspective

The results from the quantum chemical calculations can be integrated to build a comprehensive picture of the radiosensitization mechanism of this compound. A key aspect is the dissociative electron attachment (DEA) process, where a low-energy electron attaches to the molecule, leading to the cleavage of the C-I bond and the formation of a uracil-6-yl radical and an iodide ion.[2] The highly reactive uracil-6-yl radical can then induce further damage to the DNA, such as hydrogen abstraction from the sugar-phosphate backbone, ultimately leading to strand breaks.

Caption: The dissociative electron attachment mechanism of this compound.

Conclusion: Bridging Theory and Therapeutic Application

Quantum chemical calculations provide an invaluable tool for understanding the fundamental properties and reactivity of potential drug candidates like this compound. By elucidating the mechanisms of radiosensitization at the molecular level, these computational studies can guide the design of more potent and selective anticancer agents. The protocols and insights presented in this guide are intended to facilitate the application of these powerful theoretical methods in the ongoing effort to improve cancer therapy. It is important to note that while this compound shows promise, its stability in aqueous solutions is a critical factor for its practical application, as some studies have shown that related compounds can be unstable.[8][9]

References

- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]

- Lawrence, T. S., et al. (1995). Radiosensitization and cell kinetics: clinical implications for S-phase-specific... PubMed. [Link]

- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.

- Zhao, Y., et al. (2018). Substituent effect of halogen (F, Cl and Br) on uracil tetrad: A theoretical study.

- Arjunan, V., et al. (2022). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. [Link]

- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. American Chemical Society. [Link]

- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed. [Link]

- Olsztyńska-Janicka, S., et al. (2006). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil.

- Ghomi, M., et al. (2014). Computational approaches to predicting the impact of novel bases on RNA structure and stability. PMC. [Link]

- National Center for Biotechnology Information. (2024). This compound. PubChem. [Link]

- Singh, A., et al. (2023). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv. [Link]

- Rak, J., et al. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]

- Ferreira da Silva, F., et al. (2023). Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells.

- Al-Mokhtar, H., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. PMC. [Link]

- Ferreira da Silva, F., et al. (2023). Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells. NIH. [Link]

- Ferreira da Silva, F., et al. (2021).

- Qulacs. (n.d.).

- Illenberger, E., et al. (2003).

- Makurat, S., et al. (2016). Substituted uracils from the systematic DFT study of Makurat et al.

- Denifl, S., et al. (2004). Electron attachment to chlorouracil: a comparison between 6-ClU and 5-ClU. PubMed. [Link]

- Bursch, M., et al. (2022).

- Bursch, M., et al. (2022).

- Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5)

- Komor, A. C., et al. (2018). Nucleobase editors comprising nucleic acid programmable dna binding proteins.

- Puzzarini, C., et al. (2018). Accurate molecular structure and spectroscopic properties of nucleobases: a combined computational–microwave investigation of 2-thiouracil as a case study. RSC Publishing. [Link]

- Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Roca-Sanjuán, D., et al. (2022). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PMC. [Link]

Sources

- 1. Radiosensitization and cell kinetics: clinical implications for S-phase-specific radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C4H3IN2O2 | CID 96083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Solubility and Stability of 6-Iodouracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-Iodouracil, focusing on its solubility and stability. As a Senior Application Scientist, the aim is to synthesize foundational scientific principles with actionable, field-proven methodologies to empower researchers in harnessing the full potential of this compound in their work.

Introduction: The Significance of this compound

This compound is a halogenated derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structural modification, the substitution of iodine at the 6th position, imparts unique chemical properties that make it a valuable tool in various scientific domains. It serves as a precursor in the synthesis of more complex molecules and as a research tool in studying enzymatic pathways and nucleic acid metabolism. Understanding the solubility and stability of this compound is paramount for its effective application, ensuring reproducibility in experimental results and viability in potential therapeutic contexts. Poor solubility can hinder bioavailability and lead to unreliable in vitro data, while instability can result in the formation of impurities, compromising the integrity of research findings.

Core Physicochemical Properties

A compound's behavior in solution is governed by its intrinsic physicochemical properties. For this compound, these parameters dictate its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₃IN₂O₂ | PubChem[1] |

| Molecular Weight | 237.98 g/mol | PubChem[1] |

| Appearance | White to yellow solid | ChemicalBook[2][3] |

| pKa (Predicted) | 6.32 ± 0.10 | ChemicalBook[2][3] |

| logP (Predicted) | -0.5 | PubChem[1] |

| Storage Temperature | 2–8 °C under inert gas | ChemicalBook[2][3] |

The predicted pKa of 6.32 suggests that this compound is a weak acid. This is a critical parameter as its ionization state, and therefore its aqueous solubility, will be significantly influenced by the pH of the medium. The negative logP value indicates a preference for hydrophilic environments, suggesting a degree of water solubility.

Solubility Profile of this compound

Solubility is a critical determinant of a compound's utility in both biological assays and formulation development. Low solubility can be a significant bottleneck, leading to issues ranging from precipitation in cell culture media to poor absorption in vivo.[4][5]

Aqueous and Organic Solvent Solubility

Quantitative solubility data for this compound is not extensively published, a common challenge for specialized research compounds. However, based on its structural similarity to other uracil derivatives like 5-Fluorouracil and 6-Azauracil, a general solubility profile can be inferred and must be confirmed experimentally.

| Solvent | Expected Solubility | Rationale & Practical Notes |

| Water | Sparingly to slightly soluble | The molecule has polar functional groups capable of hydrogen bonding, but the overall crystal lattice energy of the solid form must be overcome. Solubility is expected to be pH-dependent due to the pKa of 6.32. At pH values above the pKa, the compound will deprotonate, become more polar, and exhibit increased solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and nonpolar parts of the molecule. It is a common choice for preparing high-concentration stock solutions.[6][7] |